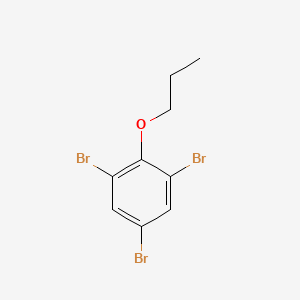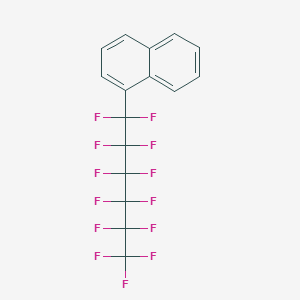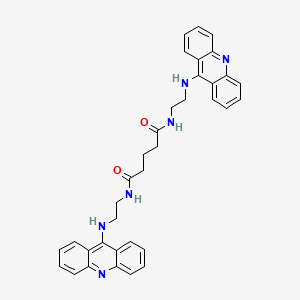
N,N'-Bis(2-(9-acridinylamino)ethyl)pentanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(2-(9-acridinylamino)ethyl)pentanediamide is a complex organic compound known for its unique structure and properties. It is characterized by the presence of acridine moieties, which are known for their intercalating properties with DNA.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2-(9-acridinylamino)ethyl)pentanediamide typically involves the reaction of acridine derivatives with diamines. One common method includes the reaction of 9-chloroacridine with N,N’-bis(2-aminoethyl)pentanediamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for N,N’-Bis(2-(9-acridinylamino)ethyl)pentanediamide are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(2-(9-acridinylamino)ethyl)pentanediamide undergoes various chemical reactions, including:
Oxidation: The acridine moieties can be oxidized to form N-oxides.
Reduction: The compound can be reduced under specific conditions to modify the acridine rings.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include acridine N-oxides, reduced acridine derivatives, and substituted acridine compounds. These products can have varied applications depending on the functional groups introduced .
Applications De Recherche Scientifique
N,N’-Bis(2-(9-acridinylamino)ethyl)pentanediamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in studies involving DNA intercalation and as a fluorescent probe for nucleic acids.
Medicine: Investigated for its potential anticancer properties due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of new materials with specific electronic and photophysical properties.
Mécanisme D'action
The primary mechanism of action of N,N’-Bis(2-(9-acridinylamino)ethyl)pentanediamide involves intercalation with DNA. The acridine moieties insert between the base pairs of the DNA helix, disrupting the normal function of the DNA. This intercalation can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription. The compound’s ability to bind to DNA makes it a potent agent in anticancer research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Bis(7-(9-acridinylamino)heptyl)pentanediamide
- N,N’-Bis(3-(9-acridinylamino)propyl)pentanediamide
- Pentanediamide, 3-(9-acridinylamino)-N,N’-bis(2-(9-acridinylamino)ethyl)
Uniqueness
N,N’-Bis(2-(9-acridinylamino)ethyl)pentanediamide is unique due to its specific intercalating properties and the length of its linker chain, which can influence its binding affinity and specificity for DNA. Compared to similar compounds, it may offer distinct advantages in terms of stability, solubility, and biological activity .
Propriétés
Numéro CAS |
98502-80-8 |
|---|---|
Formule moléculaire |
C35H34N6O2 |
Poids moléculaire |
570.7 g/mol |
Nom IUPAC |
N,N'-bis[2-(acridin-9-ylamino)ethyl]pentanediamide |
InChI |
InChI=1S/C35H34N6O2/c42-32(36-20-22-38-34-24-10-1-5-14-28(24)40-29-15-6-2-11-25(29)34)18-9-19-33(43)37-21-23-39-35-26-12-3-7-16-30(26)41-31-17-8-4-13-27(31)35/h1-8,10-17H,9,18-23H2,(H,36,42)(H,37,43)(H,38,40)(H,39,41) |
Clé InChI |
KWTKEUDOIITBTD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCNC(=O)CCCC(=O)NCCNC4=C5C=CC=CC5=NC6=CC=CC=C64 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



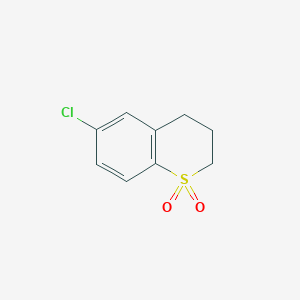

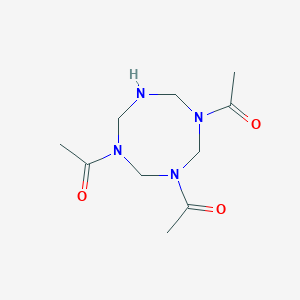



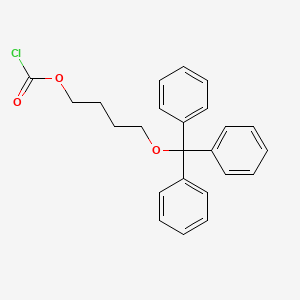

![3-(4-Methylphenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14348911.png)
![2-{[1-(4-Fluorophenyl)ethoxy]carbonyl}benzoate](/img/structure/B14348912.png)
